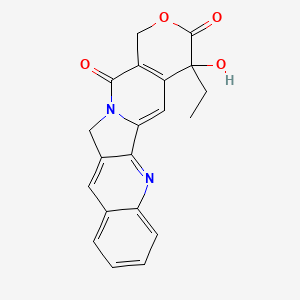

(+)-Camptothecin

Overview

Description

(+)-Camptothecin is a naturally occurring alkaloid derived from the bark and stem of the Camptotheca acuminata tree, commonly known as the “happy tree” or “cancer tree.” This compound has garnered significant attention due to its potent anti-cancer properties, particularly its ability to inhibit the enzyme DNA topoisomerase I, which is crucial for DNA replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Camptothecin involves several steps, starting from simple precursors. One common synthetic route begins with the formation of a key intermediate, 10-hydroxycamptothecin, through a series of reactions including cyclization, oxidation, and esterification. The final step involves the conversion of 10-hydroxycamptothecin to this compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves extraction from the Camptotheca acuminata tree, followed by purification using chromatographic techniques. Advances in biotechnology have also enabled the production of this compound through microbial fermentation and plant cell culture methods, which offer more sustainable and scalable alternatives to traditional extraction methods.

Chemical Reactions Analysis

Types of Reactions

(+)-Camptothecin undergoes various chemical reactions, including:

Oxidation: Conversion to 10-hydroxycamptothecin using oxidizing agents like potassium permanganate.

Reduction: Reduction of the lactone ring to form dihydrocamptothecin.

Substitution: Substitution reactions at the quinoline ring to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products

10-Hydroxycamptothecin: Formed through oxidation.

Dihydrocamptothecin: Formed through reduction.

Substituted Camptothecins: Formed through substitution reactions.

Scientific Research Applications

(+)-Camptothecin has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various derivatives with improved pharmacological properties.

Biology: Studied for its role in inhibiting DNA topoisomerase I and its effects on cell cycle regulation.

Medicine: Used as a lead compound for the development of anti-cancer drugs such as irinotecan and topotecan.

Industry: Employed in the production of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

(+)-Camptothecin exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the complex between DNA and topoisomerase I, this compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

Irinotecan: A semi-synthetic derivative of (+)-Camptothecin used in the treatment of colorectal cancer.

Topotecan: Another derivative used in the treatment of ovarian and small cell lung cancer.

9-Aminocamptothecin: A derivative with enhanced water solubility and anti-cancer activity.

Uniqueness

This compound is unique due to its natural origin and potent inhibition of DNA topoisomerase I. Its derivatives, such as irinotecan and topotecan, have been developed to improve solubility, stability, and therapeutic efficacy, but the parent compound remains a valuable tool in cancer research and drug development.

Biological Activity

(+)-Camptothecin (CPT) is a naturally occurring alkaloid derived from the bark of the Camptotheca acuminata tree. Its unique structure and potent biological activities have made it a subject of extensive research, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, derivatives, and therapeutic applications.

CPT primarily acts as an inhibitor of topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, CPT prevents the religation of DNA strands, leading to DNA damage and ultimately inducing apoptosis in cancer cells. The drug exists in two forms: a lactone form, which is biologically active, and a carboxylate form, which is inactive. The pH-dependent interconversion between these forms is crucial for its therapeutic effectiveness .

Antitumor Activity

CPT has demonstrated significant antitumor activity across various cancer types. It is particularly effective against solid tumors such as colorectal and ovarian cancers. The efficacy of CPT and its derivatives has been extensively studied in vitro and in vivo:

- In vitro Studies : CPT exhibits cytotoxic effects on multiple cancer cell lines, with IC50 values typically ranging from 0.012 to 3.84 µM depending on structural modifications .

- In vivo Studies : Animal models have shown that CPT can significantly reduce tumor growth when administered at therapeutic doses .

Other Biological Activities

Beyond its antitumor properties, CPT has shown potential in various other biological activities:

- Antiviral Activity : Recent studies indicate that CPT and its derivatives may possess anti-SARS-CoV-2 properties, suggesting potential applications in treating viral infections .

- Insecticidal Properties : Research has demonstrated that CPT can induce apoptosis in insect cell lines, indicating its potential use as an insecticide .

Structural Modifications and Derivatives

To enhance the pharmacological properties of CPT, numerous derivatives have been synthesized. These modifications aim to improve solubility, bioavailability, and selectivity toward cancer cells while reducing toxicity.

| Derivative | IC50 (µM) | Activity |

|---|---|---|

| 7-Ethyl-10-hydroxycamptothecin (SN-38) | 0.28 | Potent against colorectal cancer |

| Topotecan | 1.38 | Approved for ovarian cancer |

| Irinotecan | 0.24 | Used in colorectal cancer therapy |

The structure-activity relationship (SAR) studies have revealed that small modifications at specific positions can significantly alter the biological activity of these compounds. For instance, substituents at the 9-position have been shown to enhance cytotoxicity against various tumor cell lines .

Case Studies

- Colorectal Cancer Treatment : A clinical trial involving irinotecan (a CPT derivative) demonstrated improved survival rates in patients with metastatic colorectal cancer compared to standard therapies. The study highlighted the importance of topoisomerase I inhibition in achieving therapeutic efficacy .

- Ovarian Cancer : Topotecan has been evaluated in patients with recurrent ovarian cancer, showing significant response rates and manageable toxicity profiles. This supports the continued exploration of CPT derivatives in gynecological malignancies .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying (+)-Camptothecin’s (CPT) mechanism of action in cancer cells?

- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT or SRB) with human cancer cell lines (e.g., HeLa, HCT-116) to quantify CPT’s IC50 values. Combine with fluorescence-based topoisomerase I (Topo I) activity assays to confirm target engagement . For mechanistic validation, employ siRNA knockdown of Topo I or use CPT-resistant cell lines to isolate pathway-specific effects .

Q. How do researchers address instability issues in CPT due to pH-dependent lactone ring hydrolysis?

- Methodological Answer : Stabilize the lactone form by conducting experiments in acidic buffers (pH ≤ 5.0) or using serum-free media to minimize albumin binding. Monitor hydrolysis kinetics via HPLC or LC-MS under physiological conditions (37°C, pH 7.4) to quantify equilibrium between lactone and carboxylate forms .

Q. What analytical techniques are critical for quantifying CPT and its metabolites in biological samples?

- Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., d10-CPT) for high sensitivity. Validate methods using FDA guidelines for linearity (1–1000 ng/mL), recovery rates (>85%), and matrix effects (<15%) . Tissue-specific distribution studies require microdialysis or MALDI imaging .

Advanced Research Questions

Q. How can contradictory data on CPT’s cytotoxicity across studies be systematically analyzed?

- Methodological Answer : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from ≥10 independent studies. Stratify variables: cell type (normal vs. cancerous), CPT concentration (nM to μM), and exposure time (24–72 hrs). Use funnel plots to assess publication bias and multivariate regression to identify confounding factors (e.g., serum content in media) .

Q. What multi-omics approaches elucidate tissue-specific CPT biosynthesis in Camptotheca acuminata?

- Methodological Answer : Integrate RNA-Seq (UMI-based quantification), proteomics (iTRAQ/TMT labeling), and metabolomics (LC-HRMS) data from bark, leaves, and roots. Use weighted gene co-expression network analysis (WGCNA) to link transcription factors (e.g., bHLH, MYB) with CPT pathway genes (e.g., TDC, STR) . Validate via CRISPR-Cas9 knockout in plant hairy root cultures .

Q. How do researchers design experiments to resolve CPT’s paradoxical effects on non-cancer cells?

- Methodological Answer : Compare transcriptomic profiles (single-cell RNA-Seq) of CPT-treated normal fibroblasts vs. cancer cells. Focus on differential activation of p53, NF-κB, and autophagy pathways. Use pharmacologic inhibitors (e.g., chloroquine for autophagy) to isolate protective vs. apoptotic mechanisms .

Q. What computational strategies predict CPT analogues with improved Topo I binding and reduced toxicity?

- Methodological Answer : Perform molecular dynamics simulations (Amber/CHARMM) of CPT-Topo I complexes to calculate binding free energy (ΔG). Train QSAR models using datasets of 50+ analogues with known IC50 and toxicity (e.g., hepatotoxicity in HepG2 cells). Prioritize candidates with >10-fold selectivity for Topo I over Topo IIα .

Q. Data Contradiction & Reproducibility

Q. Why do studies report conflicting results on CPT’s synergy with platinum-based chemotherapeutics?

- Methodological Answer : Variability arises from differences in treatment sequence (concurrent vs. sequential) and cell line-specific DNA repair capacity (e.g., ERCC1 expression). Standardize protocols using the Chou-Talalay combination index (CI) method and validate in BRCA1/2-mutant vs. wild-type models .

Q. How can researchers ensure reproducibility in CPT’s in vivo pharmacokinetic studies?

- Methodological Answer : Adopt CONSORT guidelines for animal studies: use ≥8 mice per group, specify strain (e.g., BALB/c nude), and report plasma/tissue sampling intervals (0–24 hrs). Validate LC-MS methods with inter-lab proficiency testing and include positive controls (e.g., irinotecan) .

Q. Tables: Key Experimental Parameters

Properties

IUPAC Name |

19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJKWCGYPAHWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274373 | |

| Record name | (+/-)-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31456-25-4 | |

| Record name | (.+-.)-Camptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.